molecular formula C23H30N2O3 B11349604 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide

Cat. No.: B11349604
M. Wt: 382.5 g/mol
InChI Key: KUNMZHQKPFZLDA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide is a complex organic compound that features a benzamide core with azepane and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the azepane derivative with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the benzamide core: The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The azepane ring and methoxyphenyl groups allow it to bind to certain receptors or enzymes, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide is unique due to the presence of both azepane and methoxyphenyl groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H30N2O3/c1-27-19-13-11-18(12-14-19)21(25-15-7-3-4-8-16-25)17-24-23(26)20-9-5-6-10-22(20)28-2/h5-6,9-14,21H,3-4,7-8,15-17H2,1-2H3,(H,24,26)

InChI Key

KUNMZHQKPFZLDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCCCCC3

Origin of Product

United States

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